molecular formula C12H12O2S B11924662 Ethyl 4-methylbenzo[b]thiophene-2-carboxylate CAS No. 1260109-75-8

Ethyl 4-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B11924662
CAS No.: 1260109-75-8
M. Wt: 220.29 g/mol
InChI Key: DMRWQRAYBMLLJE-UHFFFAOYSA-N
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Description

Ethyl 4-methylbenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methylbenzo[b]thiophene-2-carboxylate can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves catalytic processes. For example, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

Ethyl 4-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methylbenzo[b]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. For example, benzothiophene derivatives have been shown to inhibit certain kinases and modulate estrogen receptors .

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

    Raloxifene: A selective estrogen receptor modulator with a benzothiophene core.

Uniqueness

Ethyl 4-methylbenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and methyl substitution on the benzene ring differentiate it from other benzothiophene derivatives, making it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

CAS No.

1260109-75-8

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

ethyl 4-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-8(2)5-4-6-10(9)15-11/h4-7H,3H2,1-2H3

InChI Key

DMRWQRAYBMLLJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2S1)C

Origin of Product

United States

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